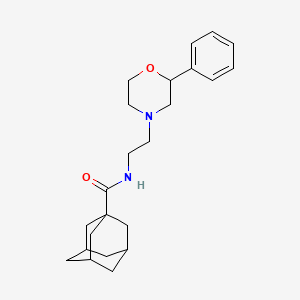
(3r,5r,7r)-N-(2-(2-phenylmorpholino)ethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(2-(2-phenylmorpholino)ethyl)adamantane-1-carboxamide, also known as Memantine, is a medication that is used for the treatment of Alzheimer's disease. It is a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Adamantane derivatives, including carboxamides and polyamides containing adamantyl and diamantyl moieties, have been synthesized to explore their unique chemical properties. For instance, the synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides demonstrates the chemical versatility of adamantane-based compounds, prepared under mild conditions and yielding significant chemical interest (V. D’yachenko et al., 2019).
Pharmaceutical Applications
- Adamantane derivatives have been evaluated for their potential as serotonin receptor antagonists, showing promising results in the development of novel therapeutic agents. A study on N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides highlighted their efficacy as selective 5-HT2 receptor antagonists, suggesting their utility in pharmaceutical applications (M. Fujio et al., 2000).
Material Science Applications
- In the realm of materials science, the synthesis of new polyamides by direct polycondensation of diamines with diacid derivatives of adamantane, such as 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane, has yielded polymers with high thermal stability and mechanical strength. These properties make adamantane-containing polyamides suitable for various applications, from advanced composites to electronic materials (Y. Chern et al., 1998).
Electronic and Optical Materials
- Adamantane-based compounds have also been explored for their low dielectric constants and potential use in electronic applications. For instance, polyimides synthesized from adamantane show low dielectric constants, making them ideal for use in electronic insulation and semiconductor applications (Y. Chern & Hann-Chyan Shiue, 1997).
Mecanismo De Acción
Morpholine Derivatives
The compound contains a morpholine ring, which is a common feature in many bioactive molecules . Morpholine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and can exhibit a wide range of biological activities.
Adamantane Derivatives
Adamantane is a rigid, diamond-like structure that is often used in drug design to improve the stability and bioavailability of bioactive compounds . Adamantane derivatives have been found to interact with a variety of targets, including ion channels and receptors, and have been used in the treatment of various conditions, including viral infections and neurological disorders.
Propiedades
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-22(23-13-17-10-18(14-23)12-19(11-17)15-23)24-6-7-25-8-9-27-21(16-25)20-4-2-1-3-5-20/h1-5,17-19,21H,6-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSMYJQZSLSJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

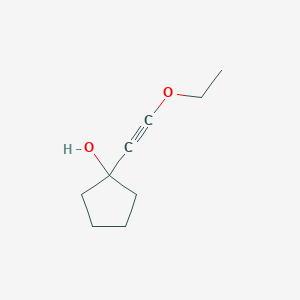
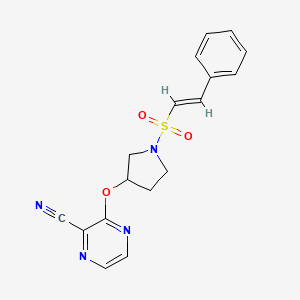
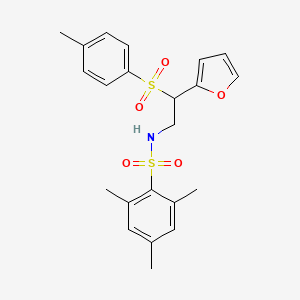
![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)
![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)
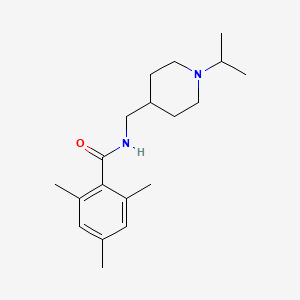
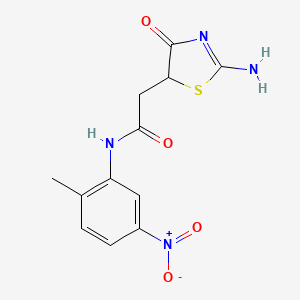

![N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486528.png)

![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)

